![molecular formula C48H40O4P2 B14265815 Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)- CAS No. 157247-92-2](/img/structure/B14265815.png)
Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes a binaphthalene backbone and two bis(4-methoxyphenyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the formation of phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: This compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science.
Applications De Recherche Scientifique
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Mécanisme D'action
The mechanism by which phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The molecular targets include transition metals like palladium and rhodium, which are commonly used in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methoxyphenyl)phosphine: This compound has a similar structure but with three methoxyphenyl groups instead of two.
Bis(4-methoxyphenyl)phosphine oxide: This is an oxidized form of the compound with similar applications in catalysis.
Uniqueness
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is unique due to its binaphthalene backbone, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric synthesis and other catalytic processes .
Propriétés
Numéro CAS |
157247-92-2 |
|---|---|
Formule moléculaire |
C48H40O4P2 |
Poids moléculaire |
742.8 g/mol |
Nom IUPAC |
[1-[2-bis(4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C48H40O4P2/c1-49-35-15-23-39(24-16-35)53(40-25-17-36(50-2)18-26-40)45-31-13-33-9-5-7-11-43(33)47(45)48-44-12-8-6-10-34(44)14-32-46(48)54(41-27-19-37(51-3)20-28-41)42-29-21-38(52-4)22-30-42/h5-32H,1-4H3 |
Clé InChI |
VEYRFPIBBZGJTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
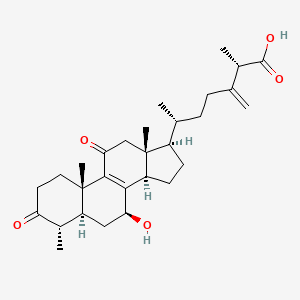

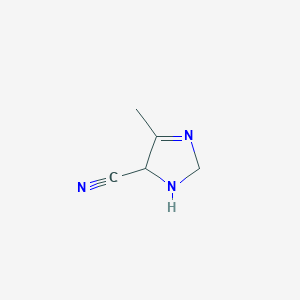
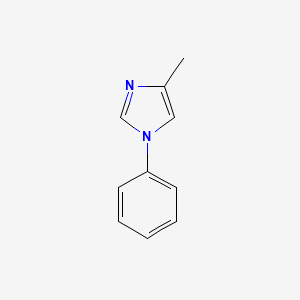
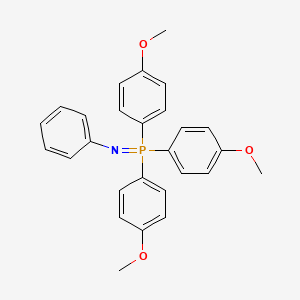
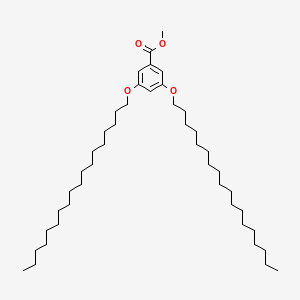
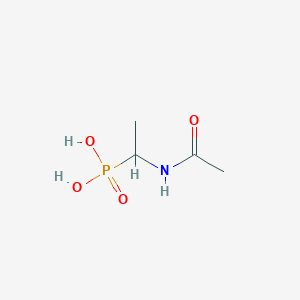


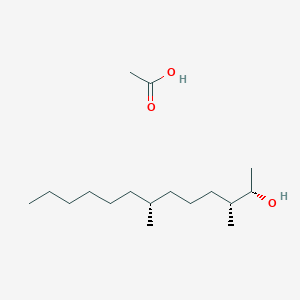
![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)
